molecular formula C12H11FO2 B2507386 3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287315-76-6

3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2507386
CAS No.: 2287315-76-6
M. Wt: 206.216
InChI Key: KKBXOVOPMQHKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The presence of a fluorophenyl group further enhances its chemical stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.

    Fluorination: Introduction of the fluorophenyl group is achieved through a fluorination reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Substituted fluorophenyl derivatives

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to target proteins, while the bicyclo[1.1.1]pentane core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic properties and enhances its chemical stability. This makes it a valuable compound in drug design and material science applications.

Properties

IUPAC Name

3-(2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-9-4-2-1-3-8(9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBXOVOPMQHKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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